molecular formula C10H5N5O4 B14669172 6-Nitro-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one CAS No. 50743-62-9

6-Nitro-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Katalognummer: B14669172
CAS-Nummer: 50743-62-9
Molekulargewicht: 259.18 g/mol
InChI-Schlüssel: XDGNQXLLFWQDEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one is a heterocyclic compound that features a chromenone core substituted with a nitro group and a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Nitration: The chromenone core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Tetrazole Formation: The final step involves the introduction of the tetrazole ring. This can be achieved by reacting the nitrated chromenone with sodium azide and an appropriate catalyst under reflux conditions.

Industrial Production Methods

Industrial production of 6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide, copper(I) iodide (CuI) catalyst.

    Cyclization: Various cyclization agents depending on the desired product.

Major Products Formed

    Reduction: 6-amino-3-(1H-tetrazol-5-yl)-chromen-4-one.

    Substitution: Various substituted chromenones depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Wissenschaftliche Forschungsanwendungen

6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group and tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-nitro-3-(1H-tetrazol-5-yl)-benzofuran-1(3H)-one: Similar structure but with a benzofuran core instead of chromenone.

    6-nitro-3-(1H-tetrazol-5-yl)-quinolin-4-one: Similar structure but with a quinolinone core.

Uniqueness

6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one is unique due to its combination of a chromenone core with both a nitro group and a tetrazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Eigenschaften

CAS-Nummer

50743-62-9

Molekularformel

C10H5N5O4

Molekulargewicht

259.18 g/mol

IUPAC-Name

6-nitro-3-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C10H5N5O4/c16-9-6-3-5(15(17)18)1-2-8(6)19-4-7(9)10-11-13-14-12-10/h1-4H,(H,11,12,13,14)

InChI-Schlüssel

XDGNQXLLFWQDEI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C3=NNN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.